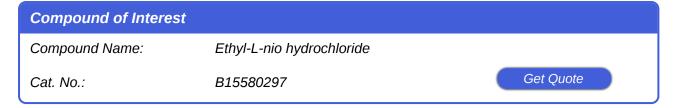


Ethyl-L-nio hydrochloride chemical structure and properties

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An In-depth Technical Guide to Ethyl-L-nio Hydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ethyl-L-nio hydrochloride**.

Chemical Structure and Properties

Ethyl-L-nio hydrochloride, systematically known as N5-(1-iminobutyl)-L-ornithine, monohydrochloride, is a chemical compound used in research as a nitric oxide synthase (NOS) inhibitor.[1] Its fundamental characteristics are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of Ethyl-L-nio Hydrochloride

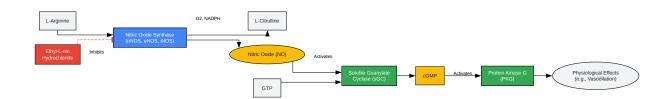


Property	Value	Reference
CAS Number	150403-97-7	[1][2][3]
Molecular Formula	C9H19N3O2 · HCl	[1][2][3]
Molecular Weight	237.73 g/mol	[3]
Formal Name	N5-(1-iminobutyl)-L-ornithine, monohydrochloride	[1]
Synonyms	L-N5-(1-Iminobutyl)ornithine	[1]
Physical Form	Crystalline solid	[1]
Purity	>95%	[1]

Mechanism of Action and Signaling Pathway

Ethyl-L-nio hydrochloride functions as a modestly selective inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. By inhibiting NOS, **Ethyl-L-nio hydrochloride** reduces the production of NO, thereby modulating these signaling pathways.

The synthesis of nitric oxide involves the conversion of L-arginine to L-citrulline. **Ethyl-L-nio hydrochloride** acts as a competitive inhibitor in this process.





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Figure 1: Nitric Oxide Synthesis and Signaling Pathway Inhibition by **Ethyl-L-nio Hydrochloride**.

Biological Activity

Ethyl-L-nio hydrochloride exhibits inhibitory activity against the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The inhibitory constants (Ki) provide a measure of the potency of inhibition for each isoform.

Table 2: Inhibitory Activity of Ethyl-L-nio Hydrochloride against NOS Isoforms

NOS Isoform	Ki (μM)	Reference
nNOS	5.3	[1][2]
eNOS	18	[1][2]
iNOS	12	[1][2]

While **Ethyl-L-nio hydrochloride** inhibits nNOS with the highest potency, it does not show significant biological selectivity for nNOS over eNOS when considering the Ki/Km ratio, and under those conditions, it tends to favor iNOS.[1] Notably, it does not inactivate nNOS in the presence of NADPH and O2.[1]

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of **Ethyl-L-nio hydrochloride** on NOS isoforms using a colorimetric assay that measures the conversion of nitrate to nitrite.

Protocol: In Vitro NOS Inhibition Assay

- Reagent Preparation:
 - Prepare a stock solution of Ethyl-L-nio hydrochloride in an appropriate solvent (e.g., PBS pH 7.2).



- Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin).
- Prepare a solution of the NOS enzyme (nNOS, eNOS, or iNOS).
- Prepare a solution of L-arginine.
- Prepare Griess reagents for nitrite detection.
- Assay Procedure:
 - Add the assay buffer to microplate wells.
 - Add varying concentrations of Ethyl-L-nio hydrochloride to the wells.
 - Add the NOS enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding L-arginine to each well.
 - Incubate the reaction mixture for a specific period (e.g., 30 minutes) at 37°C.
 - Stop the reaction by adding a suitable reagent (e.g., EDTA).
- Nitrite Detection:
 - Add Griess reagent I to each well and incubate in the dark.
 - Add Griess reagent II to each well and incubate further in the dark to allow for color development.
 - Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the amount of nitrite produced in each well.

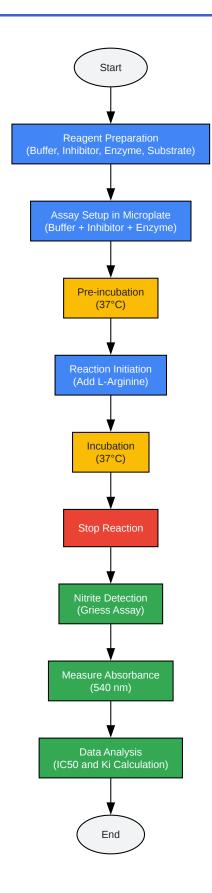






 Plot the percentage of inhibition against the concentration of Ethyl-L-nio hydrochloride to determine the IC50 value.





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Figure 2: Experimental Workflow for an In Vitro NOS Inhibition Assay.



Solubility

The solubility of **Ethyl-L-nio hydrochloride** in various solvents is a critical parameter for its use in experimental settings.

Table 3: Solubility of Ethyl-L-nio Hydrochloride

Solvent	Solubility	Reference
DMF	0.3 mg/ml	[1]
DMSO	2 mg/ml	[1]
Ethanol	2.5 mg/ml	[1]
PBS (pH 7.2)	5 mg/ml	[1]

This technical guide provides a detailed overview of **Ethyl-L-nio hydrochloride** for research and drug development professionals. The presented data on its chemical properties, biological activity, and experimental considerations are intended to facilitate its effective application in scientific investigations.

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